molecular formula C17H14F3N7O2 B10940710 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940710
M. Wt: 405.3 g/mol
InChI Key: CNWHYZLUSHDZCE-UHFFFAOYSA-N
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Description

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of pyrazole and isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole and isoxazole rings, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazines, nitriles, and various catalysts to facilitate the cyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical processes .

Mechanism of Action

The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-1-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)-4-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-PYRAZOLOPYRIDIN-6(7H)-ONE
  • 6-((6-(1-METHYL-1H-PYRAZOL-4-YL)IMIDAZO[1,2-B]PYRIDAZIN-3-YL)METHYL)QUINOLINE

Uniqueness

The uniqueness of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of pyrazole and isoxazole rings, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14F3N7O2

Molecular Weight

405.3 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14F3N7O2/c1-9-14-11(15(28)23-13-3-4-27(24-13)8-17(18,19)20)5-12(22-16(14)29-25-9)10-6-21-26(2)7-10/h3-7H,8H2,1-2H3,(H,23,24,28)

InChI Key

CNWHYZLUSHDZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=NN(C=C4)CC(F)(F)F

Origin of Product

United States

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